(R)-Didemethyl Citalopram Hydrochloride
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Overview
Description
®-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is an enantiomer of citalopram, specifically the R-enantiomer, which has distinct pharmacological properties compared to its S-enantiomer counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Didemethyl Citalopram Hydrochloride involves several steps, starting from the basic structure of citalopram. The process typically includes:
Grignard Reaction: The initial step involves a Grignard reaction where a fluorophenyl magnesium halide reacts with a suitable precursor.
Cyanide Exchange Reaction: This step involves a cyanide exchange reaction with a cyanide source to form the desired compound.
Purification: The crude product undergoes purification through crystallization and recrystallization to isolate the base compound.
Industrial Production Methods
Industrial production of ®-Didemethyl Citalopram Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
®-Didemethyl Citalopram Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
®-Didemethyl Citalopram Hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in chiral separation studies and enantiomeric purity analysis.
Biology: Investigated for its effects on serotonin reuptake and neurotransmission in neuronal studies.
Medicine: Explored for its potential antidepressant properties and its role in treating anxiety disorders.
Mechanism of Action
The mechanism of action of ®-Didemethyl Citalopram Hydrochloride involves the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (SERT), blocking its function and leading to increased serotonin levels .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The racemic mixture of R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
®-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This uniqueness makes it valuable for studying the enantiomer-specific effects of SSRIs and their potential therapeutic applications .
Properties
Molecular Formula |
C18H18ClFN2O |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(1R)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1 |
InChI Key |
ZPPDJHFUISDGTP-GMUIIQOCSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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